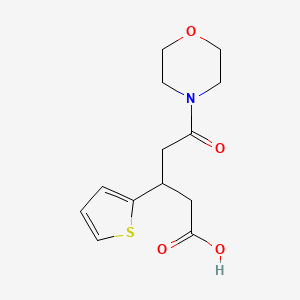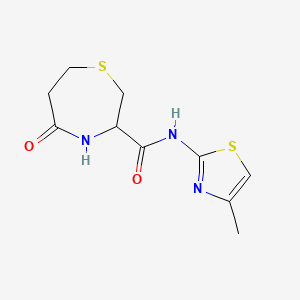
5-(morpholin-4-yl)-5-oxo-3-(thiophen-2-yl)pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Morpholin-4-yl)-5-oxo-3-(thiophen-2-yl)pentanoic acid (MTPA) is a synthetic organic compound that was first synthesized in the 1970s. MTPA is a versatile compound with potential applications in the fields of medicinal chemistry, organic synthesis, and biochemistry. MTPA is a five-carbon molecule with a morpholine ring, a thiophene ring, and an oxo group.
作用机制
The mechanism of action of 5-(morpholin-4-yl)-5-oxo-3-(thiophen-2-yl)pentanoic acid is not fully understood. However, it is believed to interact with proteins and enzymes in the cell by forming hydrogen bonds and van der Waals interactions. This interaction allows 5-(morpholin-4-yl)-5-oxo-3-(thiophen-2-yl)pentanoic acid to act as a substrate for enzymes, and it can also bind to proteins and other molecules in the cell, altering their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(morpholin-4-yl)-5-oxo-3-(thiophen-2-yl)pentanoic acid are not fully understood. However, it has been shown to interact with proteins and enzymes in the cell, which can lead to changes in the structure and function of these molecules. It is also believed that 5-(morpholin-4-yl)-5-oxo-3-(thiophen-2-yl)pentanoic acid can affect the cell's metabolism and energy production, as well as its response to hormones and other signals.
实验室实验的优点和局限性
The advantages of using 5-(morpholin-4-yl)-5-oxo-3-(thiophen-2-yl)pentanoic acid in lab experiments include its low cost and availability, its stability in a variety of solvents, and its ability to interact with proteins and enzymes in the cell. The main limitation of using 5-(morpholin-4-yl)-5-oxo-3-(thiophen-2-yl)pentanoic acid in lab experiments is that its mechanism of action is not fully understood, so it is difficult to predict the effects it may have on the cell.
未来方向
There are a number of potential future directions for research on 5-(morpholin-4-yl)-5-oxo-3-(thiophen-2-yl)pentanoic acid. These include further studies into its biochemical and physiological effects, its mechanism of action, and its potential applications in medicinal chemistry and organic synthesis. Additionally, research into its use as a substrate for enzymes and its ability to interact with proteins and other molecules in the cell could lead to new insights into the structure and function of these molecules. Finally, research into its potential applications in biochemistry, such as its ability to affect the cell's metabolism and energy production, could lead to new treatments for diseases and conditions.
合成方法
5-(morpholin-4-yl)-5-oxo-3-(thiophen-2-yl)pentanoic acid can be synthesized using two different methods. The first method involves the reaction of morpholine with 2-thiophenylacetic acid in the presence of a base such as potassium carbonate. This reaction yields 5-(morpholin-4-yl)-5-oxo-3-(thiophen-2-yl)pentanoic acid in a yield of approximately 70%. The second method involves the reaction of morpholine with thiophene-2-carboxylic acid in the presence of a base such as sodium hydroxide. This reaction yields 5-(morpholin-4-yl)-5-oxo-3-(thiophen-2-yl)pentanoic acid in a yield of approximately 80%.
科学研究应用
5-(morpholin-4-yl)-5-oxo-3-(thiophen-2-yl)pentanoic acid has been used in a number of scientific research applications. For example, it has been used as a substrate in enzyme-catalyzed reactions, as a building block in the synthesis of more complex molecules, and as a reagent in the synthesis of peptides. It has also been used to study the structure and function of proteins and enzymes, and to study the biochemistry of the cell.
属性
IUPAC Name |
5-morpholin-4-yl-5-oxo-3-thiophen-2-ylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c15-12(14-3-5-18-6-4-14)8-10(9-13(16)17)11-2-1-7-19-11/h1-2,7,10H,3-6,8-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMNWKGNDKSDOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC(CC(=O)O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Morpholino-5-oxo-3-(thiophen-2-yl)pentanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-3-(thiophen-2-yl)urea](/img/structure/B6505585.png)


![3-cyclopentyl-N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}propanamide](/img/structure/B6505619.png)
![7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B6505628.png)
![1-(2-chlorophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]methanesulfonamide](/img/structure/B6505643.png)
![methyl 3-{[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B6505645.png)
![N'-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B6505653.png)
![1-[(4-chlorophenyl)methyl]-3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]urea](/img/structure/B6505663.png)
![4-({4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}carbamoyl)-3-(thiophen-2-yl)butanoic acid](/img/structure/B6505666.png)
![N-[2-(furan-3-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide](/img/structure/B6505671.png)
![N-[2-(furan-3-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B6505674.png)
![N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B6505688.png)
![N-[2-(furan-3-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B6505692.png)